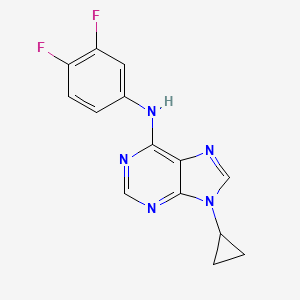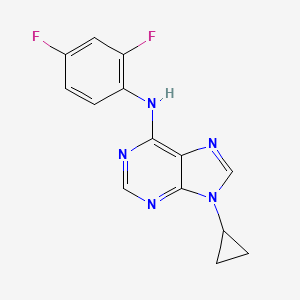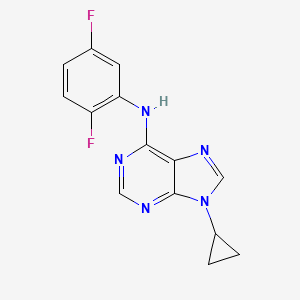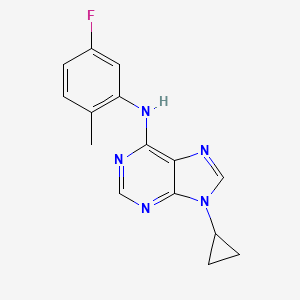
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine (CPDMA) is an organic compound that has a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. CPDMA is a purine derivative that has been studied for its potential uses in the treatment of various diseases and conditions. CPDMA has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is not yet fully understood. However, it has been suggested that 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess anti-tumor properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been found to possess anti-tumor properties, and has been studied for its potential use in the treatment of cancer. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One of the major advantages of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is its high solubility in water, which makes it easier to work with in the laboratory. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is relatively stable, and can be stored for long periods of time without significant degradation. However, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is also relatively expensive, which can be a limitation for some laboratory experiments.
Future Directions
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. One potential direction is the development of new and improved synthesis methods for 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Additionally, further research could be done to explore the potential uses of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine in the treatment of various diseases and conditions, such as cancer, arthritis, and neurological disorders. Furthermore, further research could be done to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Finally, new and improved methods for the delivery of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine could be developed, such as the use of nanoparticles or other delivery systems.
Synthesis Methods
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is synthesized through a three-step process. The first step involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylphenylhydrazine. This reaction yields a cyclopropylmethyl hydrazone, which is then reacted with 6-amino-9H-purin-9-one to produce the desired product. The overall yield of this synthesis is approximately 60%.
Scientific Research Applications
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential uses in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Furthermore, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
properties
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-11(2)13(7-10)20-15-14-16(18-8-17-15)21(9-19-14)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMRRIDNNUZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)